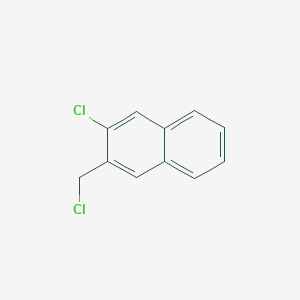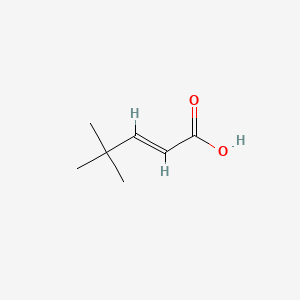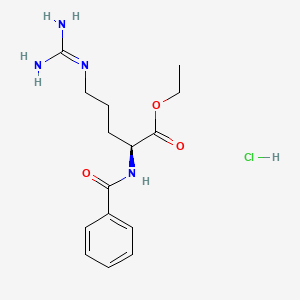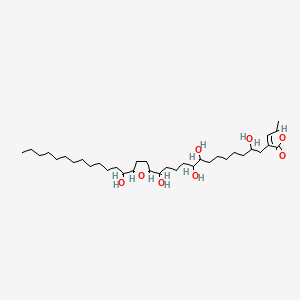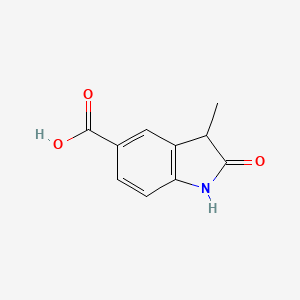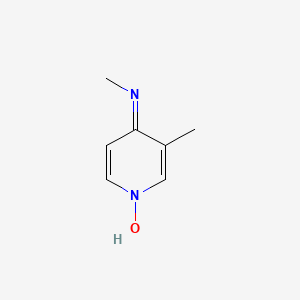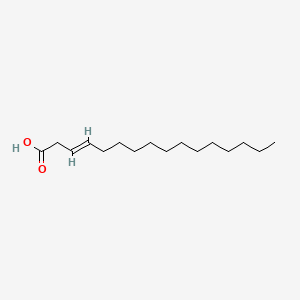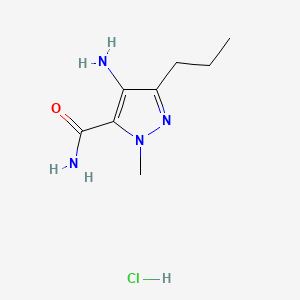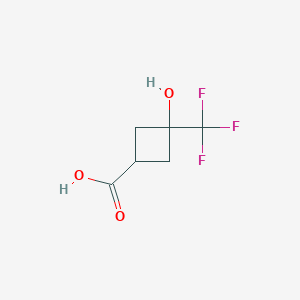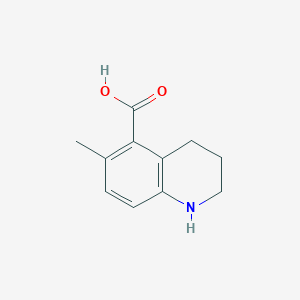
5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-
描述
5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- is a quinoline derivative with a carboxylic acid functional group. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to naphthalene, with a nitrogen atom at the second position. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Quinolinecarboxylic Acids: One common method involves the reduction of quinolinecarboxylic acids using Raney alloy (nickel-aluminium) in alkaline media. This process yields 1,2,3,4-tetrahydro-2-,3-,4-,5-,6-, and 8-quinolinecarboxylic acids and their ethyl esters.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: As mentioned, reduction reactions are common, especially using Raney alloy.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Raney alloy (nickel-aluminium) in alkaline media is a typical reagent for reduction.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, etc.
Reduction: 1,2,3,4-tetrahydro-quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学研究应用
Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the development of new chemical reactions and methodologies.
Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antifungal, and anticancer properties. They are used in the study of biological systems and the development of new drugs.
Medicine: Quinoline derivatives are used in the design and synthesis of pharmaceuticals. They have been investigated for their potential therapeutic effects in treating various diseases.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals. They are also used in the development of new materials and technologies.
作用机制
The mechanism by which 5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific biological system and the desired outcome.
相似化合物的比较
Quinoline: The parent compound without the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline.
6-Methylquinoline: A methylated derivative of quinoline.
Uniqueness: 5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- is unique due to its combination of the tetrahydro structure and the carboxylic acid group, which imparts distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h4-5,12H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXWVHMDHODDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208174 | |
| Record name | 1,2,3,4-Tetrahydro-6-methyl-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-62-5 | |
| Record name | 1,2,3,4-Tetrahydro-6-methyl-5-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168899-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-6-methyl-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


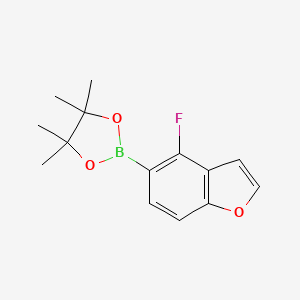


![Fmoc-3-Fluoroalanine-2-[d]](/img/structure/B3419991.png)
